Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a cyclopentyl group, a hydroxy group, and a benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or bromo derivatives of the benzene ring.
Scientific Research Applications
Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects.
Comparison with Similar Compounds
Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyclopentyl and hydroxy groups, making it less complex and potentially less versatile in its applications.
Cyclopentyl acetate: Lacks the benzene ring and hydroxy group, resulting in different chemical properties and reactivity.
Phenylacetic acid esters: Similar in structure but may have different biological activities due to the absence of the cyclopentyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H20O3/c1-2-18-14(16)15(17,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13,17H,2,6-7,10-11H2,1H3/t15-/m0/s1 |
InChI Key |
YXQLGYVHODRFHA-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C1CCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.